molecular formula C14H12F2O2 B6306067 (2-(Benzyloxy)-4,5-difluorophenyl)methanol CAS No. 1823862-22-1

(2-(Benzyloxy)-4,5-difluorophenyl)methanol

Cat. No.: B6306067
CAS No.: 1823862-22-1
M. Wt: 250.24 g/mol
InChI Key: HWVWMNAXNXJNBT-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-4,5-difluorophenyl)methanol is an organic compound that features a benzyloxy group attached to a difluorophenyl ring, with a methanol group at the para position relative to the benzyloxy group

Scientific Research Applications

(2-(Benzyloxy)-4,5-difluorophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound could potentially interact with palladium catalysts and organoboron reagents in these reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound could participate in the formation of carbon-carbon bonds . The reaction involves the transfer of a formally nucleophilic organic group from boron to palladium, a process known as transmetalation . The exact mode of action of (2-(Benzyloxy)-4,5-difluorophenyl)methanol in these reactions would depend on its specific chemical properties and the reaction conditions.

Biochemical Pathways

The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it could influence pathways involving carbon-carbon bond formation

Pharmacokinetics

A related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), has been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration

Result of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds, but the specific effects would depend on the reaction conditions and the other reactants involved.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the success of Suzuki–Miyaura cross-coupling reactions depends on factors such as the reaction temperature, the presence of a suitable catalyst, and the properties of the organoboron reagent . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and exposure to light or oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-4,5-difluorophenyl)methanol typically involves the reaction of 2,4-difluorophenol with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy intermediate. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-4,5-difluorophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyloxy group can be reduced to a benzyl alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Formation of (2-(Benzyloxy)-4,5-difluorophenyl)aldehyde or ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Benzyloxy)-4-fluorophenyl)methanol
  • (2-(Benzyloxy)-5-fluorophenyl)methanol
  • (2-(Benzyloxy)-4,5-dichlorophenyl)methanol

Uniqueness

(2-(Benzyloxy)-4,5-difluorophenyl)methanol is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical and physical properties compared to similar compounds with different substituents. The difluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .

Properties

IUPAC Name

(4,5-difluoro-2-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2/c15-12-6-11(8-17)14(7-13(12)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVWMNAXNXJNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2CO)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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